Physicochemical properties and stability of N-Benzyl-1-(oxazol-5-yl)ethanamine
Physicochemical properties and stability of N-Benzyl-1-(oxazol-5-yl)ethanamine
An In-Depth Technical Guide to the Physicochemical Properties and Stability of N-Benzyl-1-(oxazol-5-yl)ethanamine
Introduction
N-Benzyl-1-(oxazol-5-yl)ethanamine is a heterocyclic compound incorporating three key structural motifs of significant interest in medicinal chemistry and drug development: a weakly basic oxazole ring, a chiral ethanamine side chain, and a secondary N-benzyl amine. The oxazole scaffold is a privileged structure found in numerous biologically active compounds and antiviral agents.[1][2] The benzylamine moiety is also a common feature in pharmaceuticals, influencing properties such as receptor binding and metabolic stability.[3]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the physicochemical properties and chemical stability of N-Benzyl-1-(oxazol-5-yl)ethanamine. As a Senior Application Scientist, the following sections synthesize theoretical knowledge with practical, field-proven insights, explaining the causality behind experimental choices and outlining self-validating protocols. Our focus is to equip researchers with the necessary knowledge to anticipate challenges, design robust experiments, and ensure the integrity of this molecule throughout its lifecycle, from synthesis to application.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. These parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and storage requirements.
Chemical Structure
The structure of N-Benzyl-1-(oxazol-5-yl)ethanamine is characterized by an oxazole ring substituted at the 5-position with a 1-(benzylamino)ethyl group.
Structure:
Where Ph is a Phenyl group and (C3H2NO) represents the oxazole ring.
The ethanamine bridge contains a chiral center, meaning the compound can exist as two enantiomers.
Key Physicochemical Data
| Property | Value (Calculated/Estimated) | Justification & Scientific Insight |
| Molecular Formula | C₁₂H₁₄N₂O | Derived from the chemical structure. |
| Molecular Weight | 202.26 g/mol | Calculated from the molecular formula. |
| Predicted pKa | 8.5 - 9.5 | The primary determinant of basicity is the secondary amine of the N-benzyl-ethanamine group. Benzylamine itself has a pKa of ~9.3. The oxazole ring is weakly basic (pKb ~1.17) and is unlikely to be protonated under physiological conditions.[1][4] |
| Predicted logP | 2.0 - 2.5 | The presence of two aromatic rings (benzyl and oxazole) contributes to lipophilicity. This value suggests moderate lipid solubility, which is often a desirable trait for drug candidates targeting the central nervous system (CNS).[3] Experimental determination via methods like shake-flask or HPLC is required for confirmation. |
| Predicted Solubility | Low in Water; Soluble in Organic Solvents | As a basic compound, aqueous solubility is expected to be pH-dependent, increasing at lower pH due to the formation of a protonated, more polar salt. Its lipophilic character suggests good solubility in solvents like methanol, ethanol, and dichloromethane.[1] |
Plausible Synthetic Strategy
While a specific synthesis for N-Benzyl-1-(oxazol-5-yl)ethanamine is not published, a logical and efficient pathway can be designed based on established heterocyclic chemistry. The Van Leusen oxazole synthesis is a robust method for creating the oxazol-5-yl core, followed by a standard N-benzylation.[5]
Synthetic Workflow Diagram
The proposed two-stage synthesis begins with the formation of the core amine from an appropriate aldehyde, followed by reductive amination to introduce the benzyl group. This approach is chosen for its high efficiency and control over the final product.
Caption: Plausible two-stage synthesis of the target compound.
Chemical Stability Profile
The primary stability concern for N-Benzyl-1-(oxazol-5-yl)ethanamine originates from the oxazole ring, which is known to be sensitive to several degradation pathways.[2] The N-benzyl group also presents specific liabilities.
Degradation Under Forced Conditions
Forced degradation studies are essential to identify intrinsic stability characteristics and potential degradation products.
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Hydrolytic Stability (pH-Dependent): The oxazole ring is the most vulnerable component.
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Acidic Conditions: The ring is susceptible to decomposition in the presence of concentrated acids.[6] Acid-catalyzed hydrolysis can lead to ring cleavage, potentially forming an alpha-acylamino ketone.[7]
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Basic Conditions: Strong bases can also promote ring opening.[6] N-benzyl substituted heterocycles may also undergo debenzylation under strongly basic conditions, especially in the presence of oxygen.[8][9]
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Oxidative Stability: The molecule has multiple sites susceptible to oxidation.
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Photostability: Exposure to UV light can induce rearrangement or degradation of the oxazole ring, a process known as photolysis.[7] Therefore, the compound should be handled and stored with protection from light.
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Thermal Stability: The oxazole ring itself is generally considered thermally stable and does not typically decompose at high boiling temperatures.[1] Similarly, the benzylamine moiety is stable under standard ambient conditions. Significant thermal degradation is not expected under normal storage or processing temperatures.
Potential Degradation Pathways Diagram
The following diagram illustrates the primary degradation routes based on the known reactivity of the oxazole and N-benzyl moieties.
Caption: Major potential degradation pathways for the target molecule.
Experimental Protocols for Stability Assessment
To empirically determine the stability profile, a systematic forced degradation study is required. This involves subjecting the compound to a range of stress conditions that exceed those expected during storage and handling.
Protocol for Forced Degradation Studies
This protocol is designed as a self-validating system to comprehensively assess stability. A stability-indicating analytical method, typically HPLC with UV and/or MS detection, must be developed and validated beforehand to resolve the parent compound from all significant degradants.
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- 3. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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